Cycloheptanone, 3-(1-methylethyl)-
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Overview
Description
Cycloheptanone, 3-(1-methylethyl)-, is an organic compound with the molecular formula C10H18O. It belongs to the family of cyclic ketones and features a seven-membered carbon ring with a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptanone, 3-(1-methylethyl)-, can be synthesized through several methods:
Ring Expansion of Cyclohexanone: This method involves the reaction of cyclohexanone with diazomethane to form a seven-membered ring.
Reaction with Sodium Ethoxide and Nitromethane: Cyclohexanone reacts with sodium ethoxide and nitromethane to form the sodium salt of 1-(nitromethyl)cyclohexanol.
Industrial Production Methods
Industrial production of cycloheptanone typically involves the cyclization and decarboxylation of suberic acid or its esters. This reaction is conducted in the gas phase at high temperatures (400–450 °C) over alumina doped with zinc oxide or cerium oxide .
Chemical Reactions Analysis
Cycloheptanone, 3-(1-methylethyl)-, undergoes various chemical reactions, including:
Scientific Research Applications
Cycloheptanone, 3-(1-methylethyl)-, has several scientific research applications:
Mechanism of Action
The mechanism of action of cycloheptanone, 3-(1-methylethyl)-, involves its reactivity as a ketone. The compound can form reversible hemiketals with oxygen and irreversible oximes with nitrogen. These reactions are driven by the nucleophilic attack on the carbonyl carbon, leading to the formation of various adducts .
Comparison with Similar Compounds
Cycloheptanone, 3-(1-methylethyl)-, can be compared with other cyclic ketones such as cyclohexanone and cyclooctanone:
Cyclohexanone: A six-membered ring ketone with similar reactivity but different ring strain and stability.
Cyclooctanone: An eight-membered ring ketone with lower ring strain but different chemical properties.
Cycloheptanone, 3-(1-methylethyl)-, is unique due to its seven-membered ring structure, which provides a balance between ring strain and stability, making it a versatile compound in various chemical reactions .
Properties
CAS No. |
108168-72-5 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-propan-2-ylcycloheptan-1-one |
InChI |
InChI=1S/C10H18O/c1-8(2)9-5-3-4-6-10(11)7-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
FADJMQQFGSBLND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCCC(=O)C1 |
Origin of Product |
United States |
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